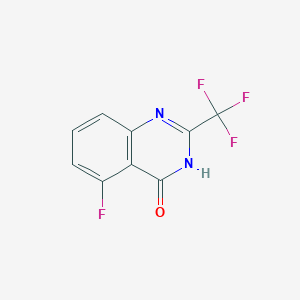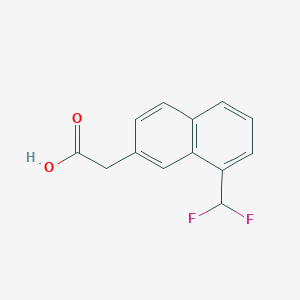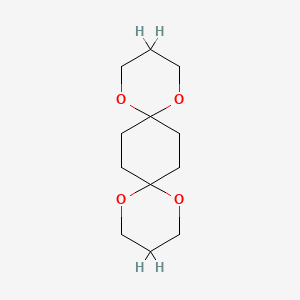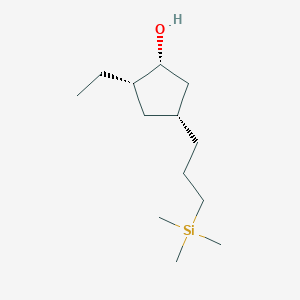
1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd ist eine organische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie intensiv untersucht. Diese Verbindung enthält eine 3-Methylbutanoylgruppe, die am Stickstoffatom des Indolrings gebunden ist, und eine Carbaldehydgruppe an der 3-Position des Indolrings.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Acylierung von Indol mit 3-Methylbutanoylchlorid in Gegenwart einer Base wie Pyridin oder Triethylamin. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd die Verwendung von Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu erhöhen. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Syntheseprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Der Indolring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nitrierung mit einem Gemisch aus Salpetersäure und Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: 1-(3-Methylbutanoyl)-1H-Indol-3-carbonsäure.
Reduktion: 1-(3-Methylbutanoyl)-1H-Indol-3-methanol.
Substitution: 1-(3-Methylbutanoyl)-5-nitro-1H-Indol-3-carbaldehyd (bei Nitrierung).
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Indol-Derivate verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Indolverbindungen auf seinen potenziellen Einsatz in der Medikamentenentwicklung untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischem biologischem Kontext und der Art der Wechselwirkungen der Verbindung variieren.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbutanoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Methylbutansäure: Eine verzweigtkettige Alkylcarbonsäure mit einer ähnlichen 3-Methylbutanoylgruppe.
3-Methylbutanoylchlorid: Ein Acylchlorid-Derivat, das bei der Synthese von 1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd verwendet wird.
Indol-3-carbaldehyd: Ein verwandtes Indol-Derivat mit einer Carbaldehydgruppe an der 3-Position.
Einzigartigkeit
1-(3-Methylbutanoyl)-1H-Indol-3-carbaldehyd ist einzigartig durch das Vorhandensein sowohl der 3-Methylbutanoyl- als auch der Carbaldehydgruppe am Indolring. Diese Kombination von funktionellen Gruppen verleiht der Verbindung besondere chemische und biologische Eigenschaften, wodurch sie zu einem wertvollen Ziel für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen wird.
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
1-(3-methylbutanoyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO2/c1-10(2)7-14(17)15-8-11(9-16)12-5-3-4-6-13(12)15/h3-6,8-10H,7H2,1-2H3 |
InChI-Schlüssel |
WCHYDNPNLVJHAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N1C=C(C2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B11876447.png)



![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)

![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)



